molecular formula C18H19N5O B6638178 N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide

Cat. No.: B6638178
M. Wt: 321.4 g/mol
InChI Key: HFICFCVWESKJMF-UHFFFAOYSA-N
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Description

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, linked to a piperidine ring substituted with a pyridine moiety. The unique structure of this compound makes it a potential candidate for various applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Piperidine ring formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling of the pyridine moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a halopyridine.

    Amide bond formation: The final step involves coupling the benzimidazole core with the pyridine-substituted piperidine through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide bond to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole or pyridine derivatives.

Scientific Research Applications

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used as a probe to study biological pathways involving benzimidazole derivatives.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and pyridine moieties may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-pyridin-2-ylpiperidin-3-yl)-benzimidazole
  • N-(1-pyridin-2-ylpiperidin-3-yl)-benzimidazole-5-carboxylic acid
  • N-(1-pyridin-2-ylpiperidin-3-yl)-benzimidazole-5-carboxylate

Uniqueness

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide stands out due to its specific amide linkage, which may confer unique biological activity and stability compared to its analogs. The presence of both the piperidine and pyridine rings also enhances its potential interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-pyridin-2-ylpiperidin-3-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c24-18(13-6-7-15-16(10-13)21-12-20-15)22-14-4-3-9-23(11-14)17-5-1-2-8-19-17/h1-2,5-8,10,12,14H,3-4,9,11H2,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFICFCVWESKJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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